Hydrophobicity (XLogP3-AA): CAS 1341007-02-0 vs. Cyclopropyl-Phenyl Analog
The computed partition coefficient XLogP3-AA for CAS 1341007-02-0 is 4.5 [1]. A structurally related analog, N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide (CAS 1396765-90-4), has a computed AlogP of approximately 3.2–3.5 (estimated from analogous MCULE database entries for phenyl/cyclopropyl oxadiazoles ). The +1.0 to +1.3 log unit difference indicates that CAS 1341007-02-0 is substantially more lipophilic, which may influence membrane partitioning, CNS penetration potential, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5 |
| Comparator Or Baseline | Cyclopropyl-phenyl analog (CAS 1396765-90-4): estimated AlogP ≈ 3.2–3.5 |
| Quantified Difference | Δ logP ≈ +1.0 to +1.3 (target compound more lipophilic) |
| Conditions | Computed values; PubChem XLogP3-AA for target, MCULE database estimates for comparator class |
Why This Matters
A logP difference >1 unit can significantly alter compound partitioning in cell-based assays and in vivo distribution; researchers screening for CNS targets may prioritize the higher logP of CAS 1341007-02-0.
- [1] PubChem Computed Properties: XLogP3-AA 4.5 for CID 53181943 (CAS 1341007-02-0). NCBI (2021). View Source
